molecular formula C6H10BrN3 B2961594 [(3-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine CAS No. 1849335-95-0

[(3-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine

Cat. No.: B2961594
CAS No.: 1849335-95-0
M. Wt: 204.071
InChI Key: MIRHYGZKOTVCRB-UHFFFAOYSA-N
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Description

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methylamine is a pyrazole derivative featuring a bromine atom at position 3, a methyl group at position 1, and a methylaminomethyl substituent at position 5. Its molecular formula is C₇H₁₁BrN₃, with a molecular weight of 217.09 g/mol. The compound’s structure combines halogenated and amine-functionalized groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves alkylation or nucleophilic substitution reactions on pyrazole precursors .

Properties

IUPAC Name

1-(5-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-8-4-5-3-6(7)9-10(5)2/h3,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRHYGZKOTVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazoles .

Scientific Research Applications

(3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The bromine and methylamine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The table below compares substituents, molecular weights, and key spectral data of (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine with analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H-NMR) Reference
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methylamine 3-Br, 1-CH₃, 5-CH₂N(CH₃) C₇H₁₁BrN₃ 217.09 δ ~2.3 (N-CH₃), ~4.1 (CH₂), ~5.7 (pyrazole CH)
3-(3-Bromophenyl)-1H-pyrazol-5-amine 3-(3-BrC₆H₄), 5-NH₂ C₉H₈BrN₃ 238.09 δ 5.75 (pyrazole CH), 7.05–7.76 (Ar-H)
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-Ph, 3-Pyridinyl, 5-NHCH₃ C₁₅H₁₅N₄ 251.31 δ 3.12 (N-CH₃), 6.66 (pyrazole CH), 7.60–8.28 (Ar-H)
3-(7-Bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine 3-(Br-benzodioxolyl), 1-CH₃, 5-NH₂ C₁₁H₁₀BrN₃O₂ 296.12 δ 5.39 (NH₂), 7.26 (pyrazole CH)
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine 1-(3-ClC₆H₄CH₂), 3-CH₃, 5-NH₂ C₁₁H₁₂ClN₃ 229.69 δ 2.17 (CH₃), 5.39 (NH₂), 7.26 (pyrazole CH)
Key Observations:
  • Halogen Position: Bromine at position 3 on the pyrazole ring (target compound) vs. bromine on a phenyl ring (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine) .
  • Amine Functionality: The methylaminomethyl group (CH₂N(CH₃)) at position 5 in the target compound contrasts with primary amines (NH₂) in analogs like 3-(7-bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine . This tertiary amine may improve lipid solubility and bioavailability.

Spectral and Physicochemical Properties

  • ¹H-NMR: The target compound’s methylaminomethyl group produces distinct signals at δ ~2.3 (N-CH₃) and δ ~4.1 (CH₂), absent in analogs with NH₂ groups (e.g., δ 5.39 for NH₂ in ). Pyrazole CH signals (δ ~5.7) are consistent across derivatives .
  • IR Spectroscopy : The NH stretch (3340–3100 cm⁻¹) in primary amines (e.g., ) is replaced by C-N stretches (~1031 cm⁻¹) in the target compound’s tertiary amine .
  • Solubility: The methylaminomethyl group enhances water solubility compared to halogenated phenyl analogs (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine ).

Biological Activity

(3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine, a derivative of pyrazole, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pyrazole derivatives that exhibit anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

The synthesis of (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine typically involves several steps, including the bromination of 1-methyl-1H-pyrazole followed by alkylation reactions. The process can be optimized for yield and purity, which is crucial for biological testing.

Key Steps in Synthesis:

  • Bromination : Bromination of 1-methyl-1H-pyrazole to produce 3-bromo-1-methyl-1H-pyrazole.
  • Alkylation : Reaction with formaldehyde followed by methylamine to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine. The compound has been tested against various cancer cell lines, showing promising results.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
HepG20.71Inhibition of proliferation

Studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with specific emphasis on their ability to inhibit cyclooxygenase (COX) enzymes. (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine has shown efficacy in reducing inflammation in preclinical models.

Mechanism:

  • Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.

Study 1: Antitumor Effects

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened for their cytotoxic effects on Hep2 and P815 cell lines. Compound (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine exhibited an IC50 value of 17.82 mg/mL against P815 cells, indicating significant cytotoxic potential .

Study 2: Mechanistic Insights

Research published in MDPI highlighted the mechanism through which pyrazole derivatives induce cell death in cancer cells. The study found that (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine activates apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased survival signals in treated cells .

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